

# Application Notes and Protocols for Amphocil® Dosage Calculation in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Amphocil® (Amphotericin B Colloidal Dispersion, ABCD) is a lipid-based formulation of Amphotericin B, a polyene antifungal agent with a broad spectrum of activity. Its formulation as a colloidal dispersion of disc-like particles composed of amphotericin B and cholesteryl sulfate reduces the nephrotoxicity associated with conventional amphotericin B deoxycholate (Fungizone®), allowing for the administration of higher, more effective doses. These application notes provide a comprehensive guide to calculating and administering Amphocil® in murine models of systemic fungal infections, primarily focusing on candidiasis and aspergillosis. The protocols and data presented are synthesized from various preclinical studies to aid researchers in designing and executing robust in vivo efficacy experiments.

## Data Summary of Amphocil® Dosage and Efficacy in Murine Models

The following tables summarize quantitative data from studies utilizing **Amphocil**® (ABCD) in murine models of systemic fungal infections. These data can serve as a starting point for doserange finding studies.

Table 1: Amphocil® (ABCD) Dosage and Efficacy in Murine Models of Systemic Aspergillosis



| Mouse<br>Strain | Fungal<br>Strain         | Inoculum<br>Size                         | Immunos<br>uppressi<br>on | Amphocil<br>® (ABCD)<br>Dose<br>(mg/kg) | Treatmen<br>t<br>Regimen              | Key<br>Outcome<br>s                                                                            |
|-----------------|--------------------------|------------------------------------------|---------------------------|-----------------------------------------|---------------------------------------|------------------------------------------------------------------------------------------------|
| CD-1            | Aspergillus<br>fumigatus | 8 x 10 <sup>6</sup><br>conidia<br>(i.v.) | None                      | 0.8, 4, 8                               | Intravenou<br>s, daily                | Prolonged survival, but less effective than convention al AmB at 0.8 mg/kg in one study.[1][2] |
| DBA/2           | Aspergillus<br>fumigatus | 2.2 x 10⁴<br>conidia<br>(i.n.)           | Triamcinol<br>one         | 8, 16                                   | Intravenou<br>s, daily for<br>10 days | Modest activity at 8 mg/kg; potential toxicity at 16 mg/kg. [3]                                |

Table 2: Amphotericin B Formulation Dosage and Efficacy in Murine Models of Systemic Candidiasis



| Mouse<br>Strain | Fungal<br>Strain    | Inoculu<br>m Size                     | Immuno<br>suppres<br>sion | Drug<br>Formula<br>tion                                | Dose<br>(mg/kg)              | Treatme<br>nt<br>Regime<br>n             | Key<br>Outcom<br>es                                                                             |
|-----------------|---------------------|---------------------------------------|---------------------------|--------------------------------------------------------|------------------------------|------------------------------------------|-------------------------------------------------------------------------------------------------|
| BALB/c          | Candida<br>albicans | 10 <sup>6</sup> yeast<br>cells (i.v.) | None                      | Oral<br>Cochleat<br>e-<br>Amphote<br>ricin B<br>(CAMB) | 0.5, 1,<br>2.5, 5,<br>10, 20 | Oral,<br>daily for<br>15 days            | 100% survival at all doses; dose- depende nt reduction in kidney and lung fungal burden. [4][5] |
| ICR/Swis<br>s   | Candida<br>albicans | 10 <sup>6</sup> CFU<br>(i.v.)         | Neutrope<br>nic           | Amphote<br>ricin B                                     | 0.08 - 20<br>(total<br>dose) | Intraperit<br>oneal,<br>over 72<br>hours | Dose- depende nt killing; Peak serum level/MIC ratio best predictor of efficacy. [6]            |



| Immunoc<br>ompromi<br>sed | Candida<br>spp. | Species-<br>depende<br>nt | Cyclopho<br>sphamid<br>e | Amphote<br>ricin B-<br>Intralipid | 0.4 - 2 | Intraveno<br>us, daily<br>for 5<br>days | Increase d survival time compare d to conventio nal AmB. |
|---------------------------|-----------------|---------------------------|--------------------------|-----------------------------------|---------|-----------------------------------------|----------------------------------------------------------|
|                           |                 |                           |                          |                                   |         |                                         | [7]                                                      |

Table 3: Pharmacokinetic Parameters of Amphotericin B Formulations in Rodents



| Animal<br>Model | Drug<br>Formulation                      | Dose<br>(mg/kg)       | Cmax<br>(µg/mL)                              | AUC <sub>0−24</sub><br>(μg·h/mL)              | Key<br>Findings                                                                               |
|-----------------|------------------------------------------|-----------------------|----------------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------------------------------|
| Rats            | Generic<br>ABCD (G-<br>ABCD)             | 0.0625 - 10<br>(i.v.) | 0.05 - 0.82                                  | 0.50 - 5.29                                   | Potent antifungal activity correlated with AUC <sub>0-24</sub> /MIC and Cmax/MIC.[8]          |
| Rats            | Fungizone®,<br>Abelcet®,<br>AmBisome®    | 0.8, 5, 5 (i.v.)      | -                                            | -                                             | Pronounced differences in pharmacokin etic profiles between formulations.                     |
| Rats            | SCF Liposomal AmB, AmBisome®, Fungizone® | 3 (i.v.)              | ~120                                         | ~320 (for liposomal),<br>~75 (for Fungizone®) | SCF liposomal formulation showed similar PK to AmBisome® and superior AUC to Fungizone®. [10] |
| Rats            | ABCD vs.<br>Conventional<br>AmB          | 1, 5 (i.v.)           | Reduced<br>peak plasma<br>levels for<br>ABCD | -                                             | Reduced kidney delivery and higher liver concentration with ABCD. [11]                        |



## Experimental Protocols Preparation of Fungal Inoculum

- a) Candida albicans for Systemic Infection Model
- Streak the C. albicans strain on Sabouraud Dextrose Agar (SDA) and incubate at 37°C for 24-48 hours.
- Inoculate a single colony into Yeast Extract Peptone Dextrose (YEPD) broth and incubate overnight at 30°C with shaking (approximately 200 rpm).
- Subculture the overnight culture in fresh YEPD broth and grow to the desired growth phase (typically mid-logarithmic).
- Harvest the yeast cells by centrifugation (e.g., 2000 rpm for 10 minutes).
- Wash the cell pellet three times with sterile phosphate-buffered saline (PBS) or sterile saline.
- Resuspend the final pellet in sterile saline and determine the cell concentration using a hemocytometer.
- Adjust the final concentration of the inoculum with sterile saline to the desired cell density
   (e.g., 1 x 10<sup>6</sup> cells/mL for intravenous injection of 0.1 mL per mouse).[12][13][14] The
   inoculum should be used within 2 hours of preparation and vortexed regularly to ensure a
   uniform suspension.[12][13]
- b) Aspergillus fumigatus for Systemic Infection Model
- Grow A. fumigatus on Sabouraud Dextrose Agar plates at 37°C for 5-7 days to allow for conidial formation.
- Harvest the conidia by flooding the plate with sterile PBS containing 0.05-0.2% Tween 80.
- Gently scrape the surface with a sterile loop to dislodge the conidia.
- Filter the conidial suspension through sterile gauze to remove hyphal fragments.
- Wash the conidia by centrifugation and resuspend in sterile saline.



 Count the conidia using a hemocytometer and adjust to the desired concentration for infection.

### **Murine Model of Systemic Fungal Infection**

- Animal Strain: Commonly used mouse strains for fungal infection models include BALB/c, C57BL/6, and outbred strains like CD-1 or ICR.[1][5]
- Immunosuppression (if required): For many systemic fungal infection models, particularly
  with Aspergillus, immunosuppression is necessary to establish a robust infection. Common
  methods include the intraperitoneal administration of cyclophosphamide and/or
  subcutaneous injection of cortisone acetate.[15] The specific regimen should be optimized
  for the chosen fungal strain and infection model.
- Infection: Anesthetize the mice (e.g., using isoflurane). For systemic infection, intravenously inject the prepared fungal inoculum (typically 0.1 mL) into the lateral tail vein.

### **Preparation and Administration of Amphocil®**

- Reconstitution: Reconstitute the lyophilized **Amphocil**® powder according to the manufacturer's instructions, typically with Sterile Water for Injection. The final concentration for intravenous infusion is often recommended to be 0.1 mg/mL.[16]
- Administration: Administer Amphocil® via slow intravenous infusion into the lateral tail vein.
  The volume of injection for a mouse is typically around 0.2 mL.[17] Warming the tail with a
  heat lamp or warm water can aid in vasodilation and improve the success of the injection.
  [17]

### **Assessment of Efficacy**

- Survival: Monitor the mice daily for signs of illness and record mortality.
- Fungal Burden: At the end of the study, or at specified time points, euthanize the mice and aseptically harvest organs (e.g., kidneys, liver, spleen, lungs, brain).
- Homogenize the organs in a known volume of sterile saline.



 Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., SDA) to determine the number of colony-forming units (CFU) per gram of tissue.

#### **Visualizations**

### **Host Immune Recognition of Fungal Pathogens**

The innate immune system plays a crucial role in the initial recognition and response to fungal infections. The following diagram illustrates the key pattern recognition receptors (PRRs) on the surface of innate immune cells, such as macrophages and dendritic cells, that recognize fungal pathogen-associated molecular patterns (PAMPs). This recognition triggers downstream signaling pathways, leading to phagocytosis, the production of inflammatory cytokines, and the activation of adaptive immunity.



Click to download full resolution via product page

Caption: Innate immune recognition of fungal cell wall components.

## Experimental Workflow for Amphocil® Efficacy Testing in a Murine Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **Amphocil**® in a murine model of systemic fungal infection.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparative Efficacies of Four Amphotericin B Formulations—Fungizone, Amphotec (Amphocil), AmBisome, and Abelcet—against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacies of four amphotericin B formulations--Fungizone, amphotec (Amphocil), AmBisome, and Abelcet--against systemic murine aspergillosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]

#### Methodological & Application





- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Oral Cochleate-Amphotericin B in a Mouse Model of Systemic Candidiasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetic and pharmacodynamic profiling of generic amphotericin B colloidal dispersion in a rat model of invasive candidiasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparative pharmacokinetics of amphotericin B after administration of a novel colloidal delivery system, ABCD, and a conventional formulation to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. niaid.nih.gov [niaid.nih.gov]
- 14. Animal Models for Candidiasis PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 17. research.vt.edu [research.vt.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Amphocil® Dosage Calculation in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664940#amphocil-dosage-calculation-for-murine-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com